molecular formula C9H16N2O2 B1177680 P34 protein, soybean CAS No. 147388-26-9

P34 protein, soybean

Número de catálogo: B1177680
Número CAS: 147388-26-9
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

P34 protein, soybean, also known as this compound, is a useful research compound. Its molecular formula is C9H16N2O2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Allergenicity Reduction

Hypoallergenic Soybeans Development:
Research has focused on developing soybeans with reduced levels of P34 to create hypoallergenic food products. A study demonstrated that marker-assisted selection could effectively identify low-P34 soybean lines, resulting in a 50-70% reduction of the P34 protein compared to conventional varieties . These low-P34 lines are essential for producing soy-based foods that are safer for individuals with soy allergies.

Biotechnology Applications:
Biotechnological approaches, such as gene silencing, have been employed to knock out the P34 gene in soybean cultivars. Early results from human serum tests indicated that antibodies binding to P34 could not detect the allergen in these knockout soybeans, suggesting a successful reduction in allergenic potential . However, further testing is required to confirm the hypoallergenic status of these beans before commercialization.

Cross-Reactivity Studies

Cross-Reactivity with Bovine Casein:
P34 has been identified as a cross-reactive allergen with bovine casein, which is significant for individuals allergic to both soy and milk. Studies using mouse models showed that IgE antibodies from milk-allergic patients recognized P34, indicating potential clinical implications for those consuming soy-based formulas as dairy substitutes . Understanding this cross-reactivity is crucial for developing safe dietary options for allergic patients.

Food Processing Techniques

Reducing Allergenicity Through Processing:
Food processing methods have been explored to alter the structure of P34 and reduce its allergenic properties. Techniques such as fermentation and enzymatic hydrolysis have shown promise in diminishing allergenicity while maintaining the nutritional value of soybean products . These findings support the development of soy-based foods that are both nutritious and less likely to provoke allergic reactions.

Clinical Relevance and Future Research Directions

Clinical Studies on Low-P34 Soybeans:
While laboratory studies indicate that low-P34 soybeans may be safe for consumption by allergic individuals, clinical trials are necessary to assess their safety comprehensively . Future research should focus on long-term studies involving human subjects to evaluate the efficacy and safety of hypoallergenic soy products.

Potential for Allergen Immunotherapy:
The cross-reactivity between P34 and bovine casein opens avenues for developing allergen immunotherapy strategies. By understanding the immunological mechanisms underlying this cross-reactivity, researchers can explore targeted therapies that may help desensitize individuals with multiple food allergies .

Data Table: Summary of Research Findings on P34 Protein

Study Focus Findings Implications
Marker-Assisted SelectionIdentified low-P34 lines with 50-70% reduction in P34Development of hypoallergenic soy foods
Gene SilencingKnockout strains showed no new allergenic proteinsPotential for commercial hypoallergenic soybeans
Cross-ReactivityP34 recognized by IgE from milk-allergic patientsNeed for caution in milk allergy patients consuming soy
Food ProcessingMethods like fermentation reduce allergenicityEnhances safety and marketability of soybean products

Propiedades

Número CAS

147388-26-9

Fórmula molecular

C9H16N2O2

Peso molecular

0

Sinónimos

P34 protein, soybean

Origen del producto

United States

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